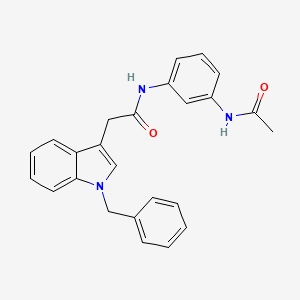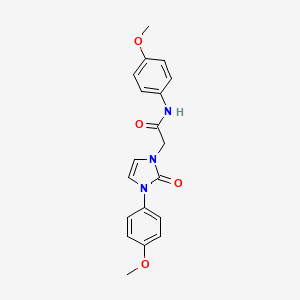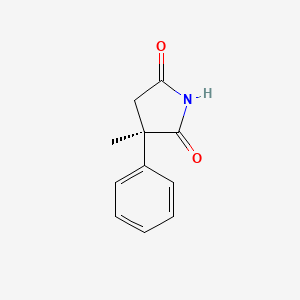![molecular formula C19H16ClFN2O3 B2490509 methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate CAS No. 1251597-17-7](/img/no-structure.png)
methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including the practical synthesis of related compounds, as illustrated by Matsuoka et al. (1997), who developed a method for synthesizing ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, highlighting crucial steps like chlorination and intramolecular cyclization (Matsuoka et al., 1997).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic compound consisting of a benzene ring fused to a pyridine ring. Advanced structural analysis techniques, including X-ray crystallography, are often employed to elucidate the detailed molecular structure of such compounds, providing insights into their chemical behavior and potential applications.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, reflecting their complex chemical properties. Studies, such as those on the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, reveal the compound's potential as dyes for liquid crystal displays, indicating a wide range of chemical reactivity and applicability in different domains (Bojinov & Grabchev, 2003).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-fluoroacetophenone", "ethylamine", "2-chloro-3-nitrobenzoic acid", "methylamine", "2-amino-4-chloro-6-methoxyquinoline" ], "Reaction": [ "Step 1: Synthesis of 4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylic acid by reacting 4-fluoroacetophenone with ethylamine to form 1-(4-fluorophenyl)ethylamine, which is then reacted with 2-amino-4-chloro-6-methoxyquinoline to form the intermediate compound.", "Step 2: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using a reducing agent such as sodium dithionite.", "Step 3: Synthesis of methyl 2-chloro-3-aminobenzoate by reacting 2-chloro-3-aminobenzoic acid with methylamine.", "Step 4: Synthesis of methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate by coupling the intermediate compounds obtained in steps 1 and 3 using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)." ] } | |
Número CAS |
1251597-17-7 |
Nombre del producto |
methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
Fórmula molecular |
C19H16ClFN2O3 |
Peso molecular |
374.8 |
Nombre IUPAC |
methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16ClFN2O3/c1-10(11-3-6-13(21)7-4-11)22-17-14-9-12(20)5-8-15(14)23-18(24)16(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |
Clave InChI |
KOAJCCCPDPXHMX-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3Ar,8aR)-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)
![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2490443.png)
![4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2490444.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)
![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)